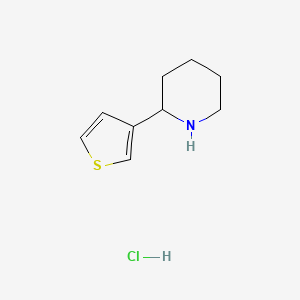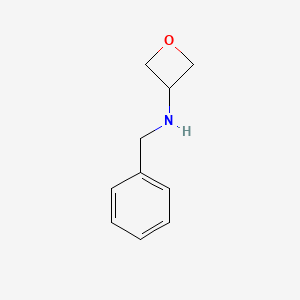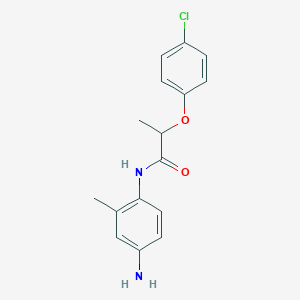
N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide
Vue d'ensemble
Description
N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide, commonly known as m-Chlorophenoxypropionamide, is an organic compound with a wide range of applications in scientific research. It is a synthetic amide derived from 4-chlorophenoxypropionic acid and 4-amino-2-methylphenol. It is used in a variety of research applications, including as a substrate for enzyme assays and as a reagent for the synthesis of various compounds.
Applications De Recherche Scientifique
Antibacterial and Anticonvulsant Applications
Antibacterial Activity :
- Synthesized derivatives of N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide, specifically azole derivatives such as oxadiazoles and thiadiazoles, have demonstrated significant antibacterial properties. These compounds were effective against bacteria like Rhizobium radiobacter, highlighting their potential in antimicrobial applications (Tumosienė et al., 2012).
- Furthermore, 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and their synthesized variants showed notable antibacterial and antifungal activities. These findings suggest the compound's relevance in developing new antimicrobial agents (Baranovskyi et al., 2018).
Anticonvulsant Activity :
- N-Benzyl-3-[(chlorophenyl)amino]propanamides exhibited promising results in anticonvulsant studies. These compounds showed significant efficacy in mouse models against seizures, indicating their potential as novel anticonvulsant agents (Idris et al., 2011).
Synthesis and Characterization
- Synthesis and Structural Analysis :
- The process of synthesizing and characterizing compounds similar to N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide involves complex reactions and thorough analytical techniques. For instance, a chlorine-containing ibuprofen derivative was synthesized and analyzed using various spectroscopic techniques, showcasing the intricate methodologies involved in creating and understanding similar compounds (Manolov et al., 2022).
Propriétés
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-9-13(18)5-8-15(10)19-16(20)11(2)21-14-6-3-12(17)4-7-14/h3-9,11H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUVZMNLMBMQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B1438031.png)
![4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438032.png)
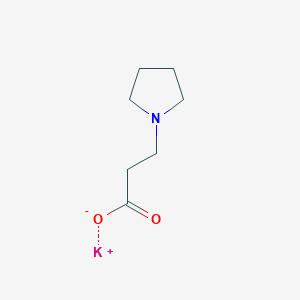
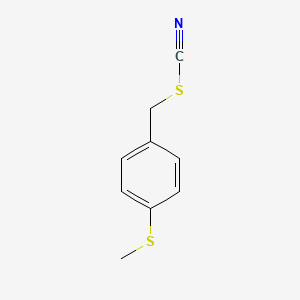
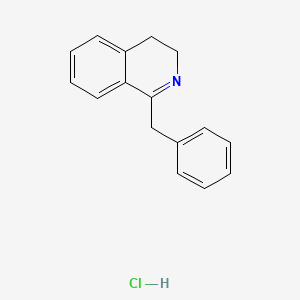
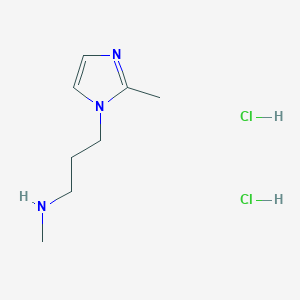
![[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1438043.png)
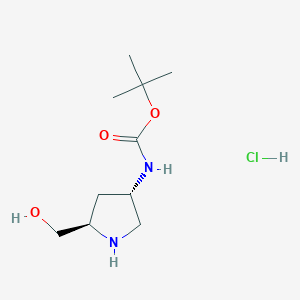

![2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine](/img/structure/B1438048.png)
![4-[2-(3-Piperidinylmethoxy)ethyl]morpholine](/img/structure/B1438049.png)
